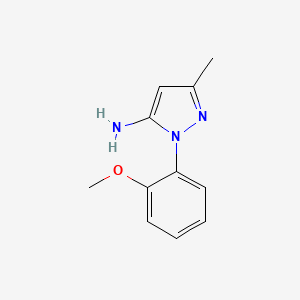

1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

CAS No.: 91331-85-0

Cat. No.: VC7579400

Molecular Formula: C11H13N3O

Molecular Weight: 203.245

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91331-85-0 |

|---|---|

| Molecular Formula | C11H13N3O |

| Molecular Weight | 203.245 |

| IUPAC Name | 2-(2-methoxyphenyl)-5-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C11H13N3O/c1-8-7-11(12)14(13-8)9-5-3-4-6-10(9)15-2/h3-7H,12H2,1-2H3 |

| Standard InChI Key | WMLVDNWEONXTIR-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)N)C2=CC=CC=C2OC |

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound features a pyrazole core—a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. A 2-methoxyphenyl group is attached to the nitrogen at position 1, while a methyl group occupies position 3 of the ring. The amine functional group at position 5 completes the structure, contributing to its reactivity and potential as a pharmacophore . Single-crystal X-ray diffraction studies of analogous pyrazole derivatives reveal planar geometries for the aromatic rings, with dihedral angles between the pyrazole and phenyl groups typically ranging from 29° to 37° . These structural features influence intermolecular interactions, such as hydrogen bonding, which can affect crystallization behavior and solubility .

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The methoxy group () resonates as a singlet near 3.8 ppm in -NMR, while aromatic protons on the phenyl ring appear as a multiplet between 6.8 and 7.4 ppm. The methyl group on the pyrazole ring typically shows a triplet near 2.3 ppm due to coupling with adjacent protons. Infrared (IR) spectroscopy confirms the presence of N-H stretching vibrations (3300–3500 cm) and C-O-C asymmetric stretching (1250 cm) from the methoxy group .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The synthesis of 1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine typically begins with 2-methoxybenzaldehyde and 1-methyl-1H-pyrazol-5-amine. A condensation reaction forms an imine intermediate, which undergoes reduction to yield the final product. Key steps include:

-

Condensation:

This step is catalyzed by acetic acid under reflux conditions. -

Reduction:

Sodium borohydride () in ethanol reduces the imine to the amine, achieving yields of 70–85%.

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 80°C | Maximizes rate without decomposition |

| Solvent | Ethanol | Enhances solubility of intermediates |

| Catalyst Loading | 5 mol% AcOH | Balances reaction rate and cost |

Green Chemistry Approaches

Recent advancements emphasize solvent-free synthesis and microwave-assisted reactions to improve efficiency. Solvent-free conditions reduce waste and energy consumption, while microwave irradiation shortens reaction times from hours to minutes. For example, a one-pot microwave-assisted method achieved 88% yield in 15 minutes, compared to 6 hours under conventional heating.

Biological and Industrial Applications

| Compound | IC (μM) | Target |

|---|---|---|

| 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | 12.4 ± 1.2 | COX-2 |

| 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | 18.9 ± 2.1 | DNA Gyrase |

Materials Science Applications

The compound’s aromaticity and electron-donating methoxy group make it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume